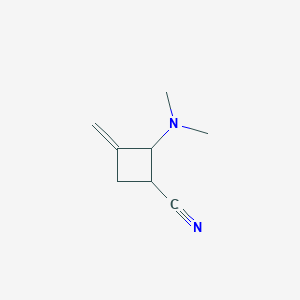![molecular formula C11H10N4O B13958723 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is a heterocyclic compound that combines the structural features of benzisoxazole and triazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized from salicylaldehyde and hydroxylamine-O-sulfonic acid under basic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Triazole Moiety: The triazole moiety is introduced through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Medicinal Chemistry: Used in the development of antipsychotic drugs, anticonvulsants, and anticancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Shares the benzisoxazole core but lacks the triazole moiety.
Isoxazole: Similar heterocyclic structure but with different substitution patterns.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole with varying biological activities.
Uniqueness
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its combined structural features of benzisoxazole and triazole, which confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3 |
Clave InChI |
MLDMTHWHUINSSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)


![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)

